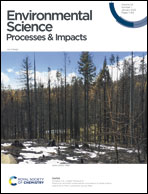Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics
Environmental Science: Processes & Impacts Pub Date: 2016-12-01 DOI: 10.1039/C6EM00577B
Abstract
Atmospheric transport is the major route for global distribution of semi-volatile compounds such as halogenated aromatics as well as their major exposure route for humans. Their major atmospheric removal process is oxidation by hydroxyl radicals. There is very little information on the reaction mechanism or reaction-path dynamics of atmospheric degradation of halogenated benzenes. Furthermore, the measured reaction rate constants are missing for the range of environmentally relevant temperatures, i.e. 230–330 K. A series of recent theoretical studies have provided those valuable missing information for fluorobenzene, chlorobenzene, hexafluorobenzene and hexachlorobenzene. Their comparative analysis has provided additional and more general insight into the mechanism of those important tropospheric degradation processes as well as into the mobility, transport and atmospheric fate of halogenated aromatic systems. It was demonstrated for the first time that the addition of hydroxyl radicals to monohalogenated as well as to perhalogenated benzenes proceeds indirectly, via a prereaction complex and its formation and dynamics have been characterized including the respective transition-state. However, in fluorobenzene and chlorobenzene reactions hydroxyl radical hydrogen is pointing approximately to the center of the aromatic ring while in the case of hexafluorobenzene and hexachlorobenzene, unexpectedly, the oxygen is directed towards the center of the aromatic ring. The reliable rate constants are now available for all environmentally relevant temperatures for the tropospheric oxidation of fluorobenzene, chlorobenzene, hexafluorobenzene and hexachlorobenzene while pentachlorophenol, a well-known organic micropollutant, seems to be a major stable product of tropospheric oxidation of hexachlorobenzene. Their calculated tropospheric lifetimes show that fluorobenzene and chlorobenzene are easily removed from the atmosphere and do not have long-range transport potential while hexafluorobenzene seems to be a potential POP chemical and hexachlorobenzene is clearly a typical persistent organic pollutant.

Recommended Literature
- [1] Hydrogenolysis of glycerol catalyzed by Ru-Cu bimetallic catalysts supported on clay with the aid of ionic liquids
- [2] Is Cu a stable electrode material in hybrid perovskite solar cells for a 30-year lifetime?†
- [3] Self-catalytic membrane photo-reactor made of carbon nitride nanosheets†
- [4] Centrifugal step emulsification applied for absolute quantification of nucleic acids by digital droplet RPA†
- [5] Tetrahalometallate salts of N-(4-picolinium)-1,8-naphthalimide: structures and solid-state fluorescence†
- [6] A high-density Ag nanoneedle forest array by using a nano-peeling technique for near-infrared SERS detection†
- [7] Simulation of the tensile properties of silica aerogels: the effects of cluster structure and primary particle size†
- [8] Modulating growth factor release from hydrogels via a protein conformational change†
- [9] In situ SnSe deposition as passivation for scalable and stable quasi-2D lead–tin perovskite solar cells†
- [10] Catalytic enhancement in dissociation of nitric oxide over rhodium and nickel small-size clusters: a DFT study†

Journal Name:Environmental Science: Processes & Impacts
Research Products
-
CAS no.: 179111-05-8
-
CAS no.: 116861-31-5
-
CAS no.: 170643-02-4
-
CAS no.: 14517-44-3









